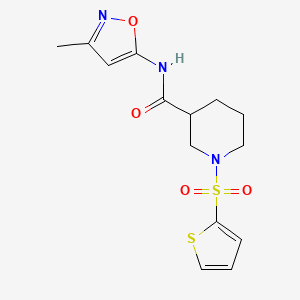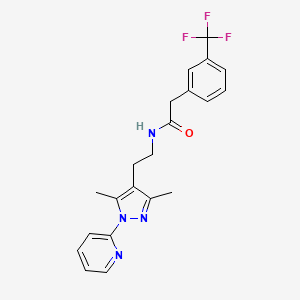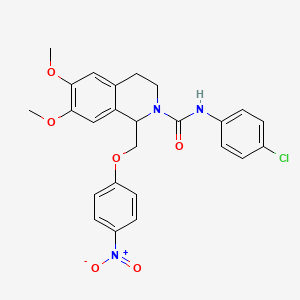
N-(3-methylisoxazol-5-yl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-methylisoxazol-5-yl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide, also known as MRS1477, is a small molecule antagonist of the P2X7 receptor. This receptor is a member of the P2X family of ionotropic purinergic receptors, which are activated by the binding of extracellular ATP. P2X7 is expressed on a variety of immune cells, including macrophages, dendritic cells, and T cells, and has been implicated in a number of inflammatory and immune-related diseases.
Scientific Research Applications
1. Polyamide Membranes in Environmental Applications
Polyamide-based nanofiltration (NF) membranes, which could share structural similarities with the compound of interest due to the presence of amide linkages, have been widely applied in environmental applications such as water softening, surface/groundwater purification, wastewater treatment, and water reuse. A specific focus has been placed on crumpled polyamide layers in NF membranes for their potential to achieve dramatic improvements in membrane separation performance, highlighting their environmental significance (Shao et al., 2022).
2. Heterocyclic Compounds in Drug Design
Heterocyclic compounds, including those containing piperidine and isoxazole rings, play a crucial role in drug design due to their diverse pharmacological properties. This includes their use in developing CNS acting drugs, with functional groups like nitrogen (N), sulfur (S), and oxygen (O) in heterocycles being particularly significant. These elements form the largest class of organic compounds and are foundational in the synthesis of compounds with CNS activity (Saganuwan, 2017).
3. Inhibitors of Cytochrome P450 Isoforms
The selectivity and potency of chemical inhibitors for cytochrome P450 (CYP) isoforms in human liver microsomes are crucial for assessing drug-drug interactions (DDIs). In this context, heterocyclic compounds and amides are often explored for their inhibitory effects, which could potentially include compounds structurally related to N-(3-methylisoxazol-5-yl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide (Khojasteh et al., 2011).
properties
IUPAC Name |
N-(3-methyl-1,2-oxazol-5-yl)-1-thiophen-2-ylsulfonylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4S2/c1-10-8-12(21-16-10)15-14(18)11-4-2-6-17(9-11)23(19,20)13-5-3-7-22-13/h3,5,7-8,11H,2,4,6,9H2,1H3,(H,15,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIQKJISKRJLLIM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[[1-(2-Phenylacetyl)pyrrolidin-3-yl]methyl]but-2-ynamide](/img/structure/B2416180.png)
![2-Fluoro-2-(spiro[3.3]heptan-2-ylmethyl)propanedioic acid](/img/structure/B2416181.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-propoxybenzenesulfonamide](/img/structure/B2416183.png)
![1-(2-fluorobenzyl)-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![3-(4-methoxyphenyl)-6-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2416188.png)
![8-bromo-3-(3-fluorophenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2416189.png)
![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone](/img/structure/B2416190.png)
![3-{1-[5-(Pyridin-3-yl)-1,2-oxazole-3-carbonyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one](/img/structure/B2416191.png)
![1,3-dimethyl-5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2416195.png)

